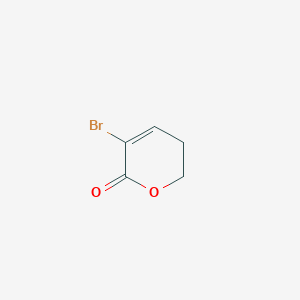

3-bromo-5,6-dihydro-2H-pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCHEWALMADBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446006 | |

| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104184-64-7 | |

| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Bromo 5,6 Dihydro 2h Pyran 2 One

Cycloaddition Reactions of Brominated Dihydropyranones

The diene system within the 3-bromo-5,6-dihydro-2H-pyran-2-one scaffold, along with its brominated counterpart, 3-bromo-2-pyrone, displays notable reactivity in cycloaddition reactions. These reactions are fundamental in constructing six-membered carbocyclic and heterocyclic rings with a high degree of regio- and stereoselectivity. orgsyn.orgmdpi.comencyclopedia.pub

Diels-Alder Cycloadditions: Scope, Limitations, and Regioselectivity

3-Bromo-2-pyrone, a derivative of the title compound, is a versatile diene in Diels-Alder reactions, reacting with both electron-rich and electron-poor dienophiles. researchgate.net This ambiphilic nature allows for a broad scope of cycloaddition partners. orgsyn.orgresearchgate.net The reactions proceed with high regioselectivity and stereoselectivity, often superior to that of the unsubstituted 2-pyrone. orgsyn.org The resulting cycloadducts are stable and can be isolated, serving as precursors to diastereomerically pure cyclohexene (B86901) carboxylates. orgsyn.org

A significant advantage of using 3-bromo-2-pyrone is the potential for subsequent reductive debromination of the cycloadducts, which yields halogen-free bicyclic lactones. researchgate.net This effectively renders 3-bromo-2-pyrone a synthetic equivalent of 2-pyrone in thermal Diels-Alder reactions. researchgate.net

Computational studies using density functional theory (DFT) have been employed to understand the reactivity, regioselectivity, and stereoselectivity of these reactions. researchgate.net These studies indicate that for Diels-Alder reactions of bromo- and dibromo-2H-pyran-2-ones, a meta-regioselectivity on an exo pathway is generally preferred, proceeding through an asynchronous concerted mechanism of a polar nature. researchgate.net

[4+2] Cycloadditions with Diverse Dienophiles, Including Heteroatom-Containing Systems

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of the reactivity of 2-pyrones. mdpi.comencyclopedia.pubmasterorganicchemistry.com These reactions are not limited to carbon-based dienophiles. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are well-established, leading to the formation of six-membered heterocyclic systems. mdpi.comencyclopedia.pub For instance, 2-pyrones can react with dienophiles containing nitrogen or oxygen. nih.gov

The scope of dienophiles is extensive, including maleimides, where reactions with 2,5-dimethylfuran (B142691) have been shown to produce exo Diels-Alder adducts at elevated temperatures. nih.gov Furthermore, substituted 2H-pyran-2-ones undergo efficient Diels-Alder reactions with a variety of dienophiles such as acetylene (B1199291) derivatives, maleic anhydride, and vinyl-containing compounds. researchgate.net The reactivity and regioselectivity of these cycloadditions can be influenced by substituents on the pyranone ring. rsc.org

β,γ-Unsaturated α-Bromo-ketene/imine Cycloaddition Studies

The cycloaddition of β,γ-unsaturated α-bromo-ketenes with imines presents a pathway to nitrogen-containing heterocyclic systems. researchgate.net This reaction can proceed via different pathways, including [2+2] and [4+2] cycloadditions. researchgate.netresearchgate.netnih.gov The specific pathway can be influenced by the substituents on the ketene (B1206846) and the imine. For example, a methyl group at the β-position of the α-bromo vinylketene tends to favor the [4+2] pathway, while a more sterically hindered ketimine can reactivate the [2+2] mechanism. researchgate.net This methodology has been successfully applied to the synthesis of 3-bromo-5,6-dihydropyridin-2-ones. researchgate.net The bromine atom on the resulting dihydropyridinone ring is a versatile handle for further functionalization, such as aziridination or displacement with an amine. researchgate.net

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in this compound and its derivatives provides a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the pyranone core. nih.govuwindsor.ca

Palladium-Catalyzed Stille Coupling for Arylation and Alkynylation

The Stille coupling reaction is a versatile method for the arylation and alkynylation of brominated pyranones. For instance, 3,5-dibromo-2-pyrone undergoes regioselective Stille coupling with various organotin reagents. nih.gov The reaction can be directed to occur selectively at either the C3 or C5 position by tuning the reaction conditions, such as the palladium catalyst and additives. nih.gov This allows for the stepwise introduction of different aryl, heteroaryl, or vinyl groups. nih.gov

Furthermore, 3,5-dibromo-2-pyrone has been shown to couple with various alkynes in a palladium-catalyzed reaction to produce 3-alkynyl-5-bromo-2-pyrones with good yields and regioselectivity. researchgate.net This selective functionalization opens up avenues for synthesizing diverse, polysubstituted 2-pyrones. nih.gov

Negishi Cross-Coupling for Stereoselective Functionalization

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is another powerful method for the functionalization of brominated pyranones. nih.govdigitellinc.comorgsyn.org This reaction is known for its high tolerance of various functional groups and often proceeds with high stereoselectivity. nih.govorgsyn.orgnih.gov

In the context of related systems, Negishi coupling has been instrumental in the synthesis of bipyridine derivatives and other heterocyclic compounds. orgsyn.org The reaction of pyridyl zinc halides with halogenated heterocycles, for example, is a common and efficient method. orgsyn.org While specific examples for this compound are not detailed in the provided context, the general utility of Negishi coupling for C(sp³)-C(sp²) bond formation suggests its applicability for the stereoselective functionalization of this compound. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities in these transformations. nih.govuni-muenchen.de

Other Transition-Metal Catalyzed Carbon-Carbon Bond Formations

Beyond the well-established Suzuki and Stille couplings, this compound and its derivatives can participate in other transition-metal-catalyzed carbon-carbon bond-forming reactions. These reactions often leverage the reactivity of the carbon-bromine bond to introduce new carbon-based substituents. For instance, palladium-catalyzed reactions are not limited to cross-coupling with organostannanes or boronic acids. Intramolecular Heck reactions, followed by β-hydride elimination or C-H bond activation, have been utilized to construct fused pyran rings and tetracyclic pyran systems. espublisher.com In these processes, a palladium catalyst facilitates the formation of a new carbon-carbon bond within the same molecule, leading to complex ring structures. espublisher.com

The scope of transition metals used in these transformations is also expanding. While palladium remains a common choice, other metals like nickel, copper, and iron are being investigated for their catalytic activity in forming C-C bonds. rsc.org These alternative metals can offer different reactivity profiles and may be more cost-effective or environmentally friendly. The general mechanism for these reactions often involves the oxidative addition of the carbon-bromine bond to a low-valent transition metal center, followed by transmetalation (in the case of cross-coupling) or migratory insertion and subsequent elimination or activation steps to form the final product and regenerate the catalyst. rsc.org

Table 1: Examples of Other Transition-Metal Catalyzed Carbon-Carbon Bond Formations

| Reactant | Catalyst/Reagents | Product Type | Ref. |

| O-allylated aromatic bromoalcohol | Pd(OAc)₂, PPh₃, Cs₂CO₃, TBAC | Fused pyran ring | espublisher.com |

| O-methallylated aromatic bromoalcohol | Pd(OAc)₂, PPh₃, Cs₂CO₃, TBAC | Tetracyclic pyran ring | espublisher.com |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 3-position of the dihydropyranone ring is susceptible to nucleophilic substitution, allowing for its replacement with a variety of functional groups. This reactivity is a cornerstone of the synthetic utility of this compound. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating attack by nucleophiles.

A range of nucleophiles can be employed in these substitution reactions. For example, phenols can displace the bromide to form 3-aryloxy-substituted pyranones. This type of reaction, often categorized as a nucleophilic aromatic substitution (SNA), can proceed through a concerted mechanism. acs.org Other nucleophiles, such as amines, thiols, and carbanions, can also be used to introduce nitrogen, sulfur, and carbon-based functionalities, respectively. The specific reaction conditions, including the choice of solvent and base, can significantly influence the outcome and yield of these substitution reactions.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Significance | Ref. |

| Phenols | 3-Aryloxy-pyranones | Access to biologically relevant scaffolds | acs.org |

Oxidation and Reduction Pathways of the Lactone Ring

The lactone ring of this compound can undergo both oxidation and reduction, leading to a variety of transformed products. These reactions alter the oxidation state of the atoms within the ring, providing pathways to different classes of compounds.

Reduction of the lactone can be achieved using various reducing agents. For instance, the use of sodium borohydride (B1222165) can reduce the ester carbonyl group, leading to the corresponding diol. More complex reducing agents can selectively target the double bond or the carbonyl group, offering control over the final product.

Oxidation of the dihydropyranone ring can lead to the formation of α,β-unsaturated lactones or other oxidized species. The specifics of the oxidation reaction, including the choice of oxidant and reaction conditions, will determine the nature of the product. These transformations are crucial for the synthesis of various natural products and biologically active molecules. nih.gov

Rearrangement and Ring-Opening Reactions of the Dihydropyranone Core

The dihydropyranone core of this compound is prone to rearrangement and ring-opening reactions, particularly under basic or nucleophilic conditions. These transformations can lead to the formation of diverse carbocyclic and heterocyclic structures.

Base-mediated eliminations are a common reaction pathway. For instance, treatment with a base like triethylamine (B128534) can induce the elimination of hydrogen bromide (HBr), leading to the formation of the corresponding unsaturated pyranone. orgsyn.org This process is a key step in the synthesis of 3-bromo-2H-pyran-2-one from its saturated precursor.

The pyranone ring system is also susceptible to base-induced isomerizations. Under certain basic conditions, a prototropic migration can occur within the dihydro-pyranone intermediate, leading to the formation of isomeric products. Furthermore, strong nucleophiles can initiate ring-opening reactions, breaking the lactone ring to form linear ester derivatives. These ring-opened products can then be subjected to further chemical modifications, expanding the synthetic utility of the original dihydropyranone scaffold.

Mechanistic and Computational Studies of 3 Bromo 5,6 Dihydro 2h Pyran 2 One Chemistry

Quantum Mechanical (DFT) Investigations of Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms involving dihydropyranone scaffolds. By modeling the potential energy surface of a reaction, researchers can map out the most plausible pathways from reactants to products, including the energetics of all intermediates and transition states.

Computational studies on the thermal decomposition of related molecules, such as 3,6-dihydro-2H-pyran and its methylated derivatives, have been performed using the PBE0/6-311+G(d,p) level of theory. mdpi.com These analyses calculate key kinetic and thermodynamic parameters, such as the activation free energy (ΔG‡), to understand the feasibility and kinetics of reactions like retro-Diels-Alder processes. mdpi.com For instance, the thermal decomposition of 3,6-dihydro-2H-pyran derivatives proceeds via a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The introduction of substituents, which would include a bromine atom at the C3 position, is known to alter the activation energy by modifying the electron density within the pyran ring. mdpi.com

DFT calculations are also employed to study the effect of catalysts on reaction pathways. In hetero-Diels-Alder reactions that form dihydropyran rings, Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) have been shown to significantly lower the activation barrier, enabling reactions to proceed at much lower temperatures. researchgate.net Theoretical investigations can quantify this catalytic effect by comparing the energy profiles of the catalyzed and uncatalyzed reactions, providing a rationale for the observed rate enhancement. researchgate.net

Table 1: Illustrative Thermodynamic Data from a DFT Study on a Model Dihydropyran Reaction (Note: Data below is based on the thermal decomposition of 3,6-dihydro-2H-pyran as a model system to illustrate the type of data generated in DFT studies.) mdpi.com

| Parameter | Value (kJ/mol) | Description |

| Activation Enthalpy (ΔH‡) | 181.3 | The change in enthalpy required to reach the transition state. |

| Activation Gibbs Free Energy (ΔG‡) | 180.1 | The change in free energy required to reach the transition state, indicating reaction spontaneity. |

| Reaction Enthalpy (ΔH_rxn) | 100.7 | The net change in enthalpy from reactants to products. |

| Reaction Gibbs Free Energy (ΔG_rxn) | 48.9 | The net change in free energy, indicating the overall thermodynamic favorability. |

This table is generated based on findings from computational studies on related pyran systems and serves as an example of typical DFT-derived data.

Analysis of Regioselectivity and Stereoselectivity in Cycloadditions and Other Transformations

The presence of the bromine atom and the conjugated ester functionality in 3-bromo-5,6-dihydro-2H-pyran-2-one introduces significant electronic asymmetry, which is a key factor in controlling the regioselectivity and stereoselectivity of its reactions, particularly cycloadditions.

Computational studies are instrumental in predicting these outcomes. In Diels-Alder reactions where brominated pyrones act as dienophiles, DFT can be used to calculate the energies of the transition states for all possible regioisomeric and stereoisomeric pathways. The pathway with the lowest activation energy is the most likely to be observed experimentally. This analysis often involves examining the interaction between the frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile. The orbital coefficients can indicate which atoms are most likely to form new bonds, thus explaining the observed regioselectivity. nih.gov

Stereoelectronic effects also play a critical role. researchgate.net The specific spatial arrangement of orbitals can favor one approach of a reactant over another, leading to a high degree of stereocontrol. For example, in the conjugate addition to the double bond of 5,6-dihydro-2H-pyran-2-one, the stereochemical outcome can be influenced by the catalyst and the conformation of the pyranone ring. sigmaaldrich.com Theoretical models can help rationalize how a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Elucidation of Reaction Intermediates and Transition States

A primary strength of computational chemistry is its ability to characterize the geometry and electronic structure of highly reactive, short-lived species such as reaction intermediates and transition states. mdpi.com For reactions involving this compound, this includes identifying key intermediates that dictate the reaction pathway.

For example, in N-Heterocyclic Carbene (NHC) catalyzed transformations involving related 3-bromoenals, two distinct unsaturated acyl azolium intermediates can be selectively generated. acs.org The formation of these intermediates is crucial as they lead to different product classes, such as 2H-pyran-2-ones or dihydropyranones. Computational modeling can elucidate the structure of these acyl azolium species and the transition states for their formation and subsequent reactions.

In thermal decomposition reactions of dihydropyrans, DFT calculations have successfully located the six-membered cyclic transition state. mdpi.com Analysis of this transition state structure reveals the extent of bond breaking and bond formation, indicating whether the reaction is synchronous (all bonds change simultaneously) or asynchronous. mdpi.com For this compound, a key intermediate in its synthesis is 3,4-dibromo-3,4,5,6-tetrahydro-2H-pyran-2-one, which is formed via the addition of bromine across the double bond of the parent pyrone. orgsyn.org Subsequent elimination of hydrogen bromide, often promoted by a base like triethylamine (B128534), leads to the final product. orgsyn.org

Electronic Structure and Reactivity Correlations of Brominated Dihydropyranones

The reactivity of this compound is intrinsically linked to its electronic structure. The electron-withdrawing nature of the bromine atom and the lactone carbonyl group significantly influences the electron distribution in the π-system. Computational methods provide quantitative descriptors that correlate this electronic structure with observed chemical reactivity. nih.gov

Key descriptors include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com For a brominated dihydropyranone, the low-lying LUMO is expected to be centered on the α,β-unsaturated system, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, positive potential would be expected near the carbonyl carbon and the C4 carbon, indicating sites for nucleophilic attack, while the carbonyl oxygen would exhibit negative potential.

Electron Localization Function (ELF): The ELF provides insight into electron pairing and localization, effectively mapping out the covalent bonds and lone pairs within a molecule. nih.gov It can be used to analyze the nature of the C-Br bond and the degree of delocalization in the conjugated system, which are crucial for understanding reactivity patterns. nih.govnih.gov

The bromine substituent polarizes the C3-C4 double bond, enhancing the electrophilicity of the C4 position and making the molecule a good Michael acceptor. These computational tools allow for a quantitative understanding of how such electronic perturbations govern the molecule's behavior in chemical reactions. researchgate.net

Table 2: Key Computational Descriptors and Their Correlation with Reactivity nih.govnih.govmdpi.com

| Descriptor | Information Provided | Correlation with Reactivity |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | A smaller gap generally indicates higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Electron Localization Function (ELF) | Degree of electron localization in molecular space. | Helps to visualize bonding patterns, lone pairs, and delocalized systems. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions. | Quantifies charge distribution and delocalization effects (e.g., hyperconjugation). |

Applications in Complex Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Diverse Molecular Architectures

3-bromo-5,6-dihydro-2H-pyran-2-one serves as a pivotal precursor in organic synthesis. Its preparation is efficiently achieved through the bromination of 5,6-dihydro-2H-pyran-2-one. nih.gov This initial product is often not isolated but is directly used to synthesize 3-bromo-2H-pyran-2-one, a more reactive and synthetically useful diene. orgsyn.org The presence of the C-Br bond makes the molecule susceptible to a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups at the 3-position of the pyranone ring.

The true versatility of this compound is demonstrated by its ability to act as a precursor to 3-bromo-2H-pyran-2-one. orgsyn.org This subsequent compound is a highly reactive, unsymmetrical diene that participates in Diels-Alder cycloadditions with superior regioselectivity and stereoselectivity compared to the unsubstituted 2-pyrone. orgsyn.org This dual reactivity profile, as both a stable precursor and a gateway to a reactive diene, establishes this compound as a powerful tool for generating molecular diversity.

Building Blocks for Polycyclic and Heterocyclic Frameworks

The pyranone scaffold is a fundamental unit for the assembly of more complex ring systems. This compound and its derivatives are instrumental in this regard, providing access to a multitude of polycyclic and heterocyclic structures.

The primary utility of this compound is as a direct precursor to other functionalized pyranones. The synthesis involves the initial bromination of 5,6-dihydro-2H-pyran-2-one, followed by dehydrobromination to yield the title compound, which can be further transformed. nih.gov For instance, it is a key intermediate in a multi-step process that ultimately yields 3-bromo-2H-pyran-2-one. orgsyn.org

Modern synthetic methods, such as N-heterocyclic carbene (NHC) catalysis, have expanded the toolbox for creating pyranone derivatives. Although not starting directly from the title compound, these methods highlight the importance of related bromo-substituted precursors. For example, 3-bromoenals can be reacted with 1,3-dicarbonyl compounds under oxidative NHC catalysis to selectively produce either 2H-pyran-2-ones or chiral dihydropyranones by controlling the reaction pathway.

| Precursor | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 5,6-dihydro-2H-pyran-2-one | 1. Br2, CH2Cl2 2. Triethylamine (B128534) | This compound | nih.gov |

| 3,5-dibromo-5,6-dihydro-2H-pyran-2-one | Triethylamine | 3-bromo-2H-pyran-2-one | orgsyn.org |

| 3-Bromoenals & 1,3-dicarbonyl compounds | N-Heterocyclic Carbene (NHC) | 2H-pyran-2-ones or Chiral Dihydropyranones |

A notable application of the pyranone framework derived from this compound is in the synthesis of phosphorus-containing heterocycles. Specifically, 3-bromo-2-pyrone, which is readily prepared from the title compound, serves as a key building block for functionalized phosphinines. nih.govorgsyn.org

The synthesis proceeds via a [4+2] cycloaddition reaction between 3-bromo-2-pyrone and a phosphaalkyne, such as Me₃Si-C≡P. nih.gov This reaction constructs the phosphinine ring system, yielding a 6-bromo-2-trimethylsilyl-phosphinine. The regioselectivity of this cycloaddition has been confirmed through single-crystal X-ray diffraction of the corresponding tungsten complex. nih.gov This bromo-phosphinine product can then undergo further functionalization, such as Negishi cross-coupling reactions, to introduce other substituents, demonstrating a convenient route to diverse 2,6-disubstituted phosphinines. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-bromo-2-pyrone | Me3Si-C≡P | [4+2] Cycloaddition | 6-bromo-2-trimethylsilyl-phosphinine | nih.gov |

Pyran-2-one derivatives are powerful scaffolds for building a wide range of fused heterocyclic compounds. Through rearrangement reactions involving the opening of the pyran nucleus by various nucleophiles, a diverse array of heterocyclic systems can be accessed. lookchem.com Reagents such as hydrazines, hydroxylamine, and various amino-heterocycles can react with pyran-2-ones to yield fused systems containing pyrazole, isoxazole, pyridone, and pyrimidine (B1678525) rings. lookchem.com

For example, the reaction of pyran-2-one chalcones with substituted hydrazines leads to the formation of pyrazolylpyranone derivatives. lookchem.com Furthermore, the pyranone motif is a key component in the synthesis of fused systems like pyrano[4,3-b]pyrans and pyrano[3,2-c]quinolones. In a notable example from natural product synthesis, a 2-pyrone was utilized in an inverse electron demand Diels–Alder reaction to construct a bridged bicyclic lactone, a critical step toward the synthesis of lucidumone.

Strategic Precursor in Natural Product Total Synthesis

The 2H-pyran and dihydropyranone motifs are core structural features in numerous natural products. researchgate.netumsl.edu Consequently, this compound and its derivatives are strategically important precursors in the total synthesis of these complex molecules. The pyranone ring serves as a versatile starting point that can be elaborated into the final natural product architecture.

A versatile synthetic approach has been developed using chiral acetylenic esters, which can be converted into chiral dienes. These intermediates undergo cycloaddition reactions to form the core of various natural products. umsl.edu For instance, this strategy has been successfully applied to the enantiomerically pure total synthesis of fungal metabolites like (+)-dermolactone and (–)-semixanthomegnin. umsl.edu Another example is the use of a functionalized 2H-pyran as a key intermediate in the total synthesis of (−)-daurichromenic acid. researchgate.net

| Natural Product | Key Pyran-Based Intermediate Type | Reference |

|---|---|---|

| (+)-Dermolactone | Chiral diene derived from an acetylenic ester | umsl.edu |

| (–)-Semixanthomegnin | Chiral diene derived from an acetylenic ester | umsl.edu |

| (–)-Daurichromenic Acid | Functionalized 2H-pyran | researchgate.net |

| Lucidumone | Bridged bicyclic lactone from a 2-pyrone |

Potential Applications in Organic Light-Emitting Devices (OLEDs)

The application of pyranone-derived structures extends into the field of materials science, particularly in the development of organic light-emitting devices (OLEDs). manac-inc.co.jp While direct applications of this compound in OLEDs are not prominently documented, the broader 2H-pyran-2-one scaffold from which it is derived has shown significant promise.

Research has demonstrated that dihydrophenanthrenes, which can be synthesized through the ring transformation of 2H-pyran-2-ones with 2-tetralone, are effective materials for fabricating OLEDs. These compounds have been successfully utilized in devices that emit blue, sky-blue, and green light. This indicates that the pyranone core provides a valuable molecular framework for developing new organic electroluminescent materials.

Biological Activity and Medicinal Chemistry of 3 Bromo 5,6 Dihydro 2h Pyran 2 One Analogues

Antiproliferative and Anticancer Research

Analogues of 3-bromo-5,6-dihydro-2H-pyran-2-one, which belong to the broader class of pyran derivatives, have garnered significant attention in anticancer research. researchgate.netbenthamscience.com These compounds have demonstrated a range of biological activities, including the ability to induce apoptosis and inhibit cancer cell proliferation. benthamscience.comnih.gov The core pyran structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and its versatility for synthetic modification. researchgate.netbenthamscience.com

Inhibition of Glioma Stem-like Cells (GSCs)

Glioblastoma is a particularly aggressive form of brain cancer, and its recurrence is often attributed to a subpopulation of cells known as glioma stem-like cells (GSCs). nih.govnih.gov These cells possess self-renewal capabilities and are resistant to conventional therapies, making them a critical target for novel anticancer drugs. nih.govcapes.gov.br

Research has explored the potential of pyran-based compounds to target these resilient GSCs. While direct studies on this compound's effect on GSCs are not extensively detailed in the provided results, the broader class of pyran-containing molecules has shown promise. For instance, certain pyrano[3,2-c]quinoline analogues have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The underlying hypothesis is that by targeting GSCs, it may be possible to overcome therapy resistance and prevent tumor recurrence. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt and Ras/Raf-1/ERK)

The anticancer effects of many compounds, including pyran derivatives, are often mediated through their interaction with key intracellular signaling pathways that control cell growth, proliferation, and survival.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and inhibition of apoptosis. mdpi.comresearchgate.netjppres.com The activation of this pathway is a critical event in tumorigenesis. mdpi.commdpi.com Several studies have focused on developing inhibitors that target different components of this pathway. nih.gov For example, novel hydrazone derivatives have been shown to exhibit anticancer activity by suppressing PI3K protein expression. mdpi.com The development of compounds that can effectively modulate the PI3K/Akt/mTOR cascade is a significant area of cancer research. mdpi.comresearchgate.net

Ras/Raf-1/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.govyoutube.com Mutations in Ras and Raf genes are common in human cancers, leading to the aberrant activation of this pathway. nih.govmdpi.com Consequently, targeting components of the Ras/Raf/MEK/ERK pathway is a major strategy in cancer therapy. nih.govmdpi.com This pathway can be activated by various growth factors and, when dysregulated, contributes to tumor progression and metastasis. youtube.com The interaction between the Ras/Raf/MEK/ERK and PI3K/Akt pathways is also a subject of investigation, as they can regulate each other. youtube.com

Antiviral Activity, including HIV Inhibition by Dihydropyranone Derivatives

Dihydropyranone derivatives have been investigated for their potential antiviral properties. This includes research into their efficacy against the Human Immunodeficiency Virus (HIV). The structural features of the dihydropyranone ring system make it an attractive scaffold for the design of novel antiviral agents.

Antimicrobial Activity Studies

The antimicrobial potential of dihydropyranone derivatives has been a subject of scientific inquiry. Research has explored the activity of these compounds against various microbial pathogens. For instance, certain 4H-pyran derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.gov

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase IV)

Analogues of this compound have been studied for their ability to inhibit specific enzymes. One such enzyme is Dipeptidyl Peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. The inhibition of DPP-IV can lead to an increase in the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion.

Other Pharmacological Activities and Biological Effects (e.g., Hepatoprotection)

Beyond their anticancer, antiviral, and antimicrobial activities, pyran-based compounds have been explored for other pharmacological effects. One such area of investigation is their potential for hepatoprotection, which is the ability to prevent damage to the liver. The diverse biological activities of pyran derivatives underscore their importance in medicinal chemistry and drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Brominated Lactones

The substitution of a bromine atom onto the 5,6-dihydro-2H-pyran-2-one scaffold has been a key strategy in the development of analogues with potent biological activities. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific structural modifications influence the biological and pharmacological properties of a compound. These investigations help in designing more potent and selective drug candidates. The following subsections detail the research findings concerning the SAR of brominated lactones, with a focus on their antiproliferative effects.

Detailed Research Findings

Research into the antiproliferative activity of brominated lactones has revealed important structural features that govern their cytotoxicity against cancer cell lines. A significant study focused on the synthesis and biological evaluation of a series of brominated lactones analogous to mycalin A, a natural product with notable biological properties. These investigations systematically explored the impact of stereochemistry at various positions of the lactone ring and the effect of functional group modifications on anticancer activity.

One key area of investigation has been the influence of the stereochemistry at the C-3 and C-4 positions of the lactone ring. For instance, in a series of synthesized brominated lactones, the configuration at these chiral centers was found to significantly impact their cytotoxic effects. It was observed that the relative orientation of the substituents plays a crucial role in the interaction of these molecules with their biological targets.

Furthermore, the presence and nature of substituents at other positions of the pyranone ring have been explored. The addition of a bromine atom at the C-3 position is a critical modification that has been shown to enhance the antiproliferative activity of this class of compounds. The electrophilic nature of the carbon-bromine bond can facilitate interactions with biological nucleophiles, potentially leading to the alkylation of target proteins or DNA, a mechanism often associated with the activity of anticancer agents.

The effect of acetylation of hydroxyl groups on the lactone scaffold has also been a subject of SAR studies. In several cases, acetylated derivatives of brominated lactones displayed enhanced cytotoxicity compared to their corresponding alcohol counterparts. This suggests that modifying the lipophilicity and hydrogen-bonding capacity of the molecule can significantly influence its ability to cross cell membranes and interact with intracellular targets.

The antiproliferative activity of these brominated lactones has been evaluated against various human cancer cell lines, including melanoma (A375 and WM266) and cervical adenocarcinoma (HeLa). The data from these assays provide a quantitative basis for understanding the SAR of this compound class.

Interactive Data Table: Antiproliferative Activity of Brominated Lactone Analogues

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of a selection of brominated 5,6-dihydro-2H-pyran-2-one analogues against different human cancer cell lines. This data is compiled from a study on brominated lactones related to mycalin A. unina.it

| Compound | Core Structure | R1 | R2 | A375 (IC₅₀ µM) | HeLa (IC₅₀ µM) | WM266 (IC₅₀ µM) |

|---|---|---|---|---|---|---|

| Analogue 1 | This compound | H | OH | > 50 | > 50 | > 50 |

| Analogue 2 | This compound | H | OAc | 25.3 ± 2.1 | 30.1 ± 3.5 | 15.8 ± 1.9 |

| Analogue 3 | This compound | Br | OH | 10.2 ± 1.1 | 12.5 ± 1.4 | 8.1 ± 0.9 |

| Analogue 4 | This compound | Br | OAc | 5.6 ± 0.6 | 7.8 ± 0.8 | 3.2 ± 0.4 |

Data presented as mean ± standard deviation from at least three independent experiments.

The data clearly indicates that the introduction of a second bromine atom at the C-4 position (Analogue 3 vs. Analogue 1) significantly increases the antiproliferative activity. Furthermore, the acetylation of the hydroxyl group at the C-6 position consistently leads to a more potent compound (Analogue 2 vs. Analogue 1, and Analogue 4 vs. Analogue 3). The most active compound in this series, Analogue 4, which possesses both a second bromine atom and an acetylated hydroxyl group, demonstrates the most potent cytotoxicity across all tested cell lines. These findings underscore the importance of both halogenation and lipophilicity in the design of effective brominated lactone-based anticancer agents.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the structure of 3-bromo-5,6-dihydro-2H-pyran-2-one. Each technique provides a unique piece of the structural puzzle, and together they confirm the connectivity, chemical environment, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows three distinct signals that correspond to the three different proton environments in the molecule. nih.gov The chemical shifts (δ) are typically recorded in parts per million (ppm) relative to a standard, using a solvent such as deuterated chloroform (B151607) (CDCl₃). nih.gov

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 7.30 ppm | triplet (t) | 1 H | 4.6 Hz | Vinylic proton (-CH =CBr-) |

| 4.49 ppm | triplet (t) | 2 H | 6.1 Hz | Methylene (B1212753) protons adjacent to oxygen (-O-CH₂ -) |

| 2.58 ppm | doublet of triplets (dt) | 2 H | 6.1, 4.6 Hz | Methylene protons adjacent to the double bond (-CH₂ -CH₂) |

| Data obtained in CDCl₃ at 400 MHz. nih.gov |

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments within the molecule. The spectrum for this compound displays five signals, corresponding to the five carbon atoms in the structure. nih.gov

| Chemical Shift (δ) | Assignment |

| 159.1 ppm | Carbonyl carbon (C =O) |

| 146.2 ppm | Vinylic carbon (-C H=CBr-) |

| 113.3 ppm | Brominated vinylic carbon (-CH=C Br-) |

| 66.7 ppm | Methylene carbon adjacent to oxygen (-O-C H₂-) |

| 26.5 ppm | Methylene carbon (-C H₂-CH₂) |

| Data obtained in CDCl₃ at 62.5 MHz. nih.gov |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the α,β-unsaturated lactone system. nih.gov Key vibrational frequencies include a strong absorption for the carbonyl (C=O) group and another for the carbon-carbon double bond (C=C). nih.gov

| Wavenumber (cm⁻¹) | Functional Group |

| 1733 | C=O (ester, lactone) |

| 1615 | C=C (alkene) |

| Data obtained from a neat sample. nih.gov |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and elemental composition. In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak is observed as a characteristic pair of signals of nearly equal intensity, separated by two mass units (m/z 176.9 and 177.9). nih.gov This distinctive "M/M+2" pattern is indicative of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. nih.govsigmaaldrich.com

Chromatographic Separations and Purity Assessment (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. orgsyn.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction. nih.gov In the synthesis of this compound, a silica (B1680970) gel plate with a fluorescent indicator is used, and the components are separated using diethyl ether as the eluent. The product has a reported retention factor (Rƒ) of 0.55 under these conditions, which is distinct from the starting material (Rƒ = 0.50) and a key intermediate, 3,4-dibromo-3,4,5,6-tetrahydro-2H-pyran-2-one (Rƒ = 0.83). nih.gov This allows for a quick visual assessment of the reaction's progression. For purification on a larger scale, filtration through a pad of flash silica gel is an effective method. nih.gov

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds. The compound is vaporized and passed through a column, separating it from non-volatile impurities. While specific GC methods for this compound are not detailed in the primary literature, related compounds like the parent 5,6-dihydro-2H-pyran-2-one have been successfully analyzed using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS), demonstrating the suitability of the technique for this class of compounds. acs.org For purity assessment, a flame ionization detector (FID) is commonly used. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for purity assessment, particularly for less volatile or thermally sensitive compounds. orgsyn.org A high-pressure pump forces the sample through a column packed with a stationary phase, and a detector measures the concentration of the eluting compound. Reverse-phase HPLC, where the stationary phase is nonpolar, is a common mode used for this type of analysis.

Real-time Monitoring of Reaction Progress using In-situ Spectroscopy

Modern process analytical technology emphasizes real-time monitoring to understand reaction kinetics and identify endpoints precisely. While the standard method for monitoring the synthesis of this compound involves taking small aliquots for offline TLC or NMR analysis, in-situ spectroscopic methods offer a non-invasive, continuous alternative. nih.gov

In-situ Fourier-Transform Infrared (FTIR) spectroscopy, for instance, could be applied by inserting a probe directly into the reaction vessel. This would allow for the continuous tracking of key functional group transformations. The reaction could be monitored by observing the decrease in the intensity of a peak specific to the starting material and the simultaneous increase in the intensity of peaks characteristic of the product, such as the carbonyl (C=O) stretch at 1733 cm⁻¹ or the alkene (C=C) stretch at 1615 cm⁻¹. nih.gov This real-time data allows for precise determination of reaction completion, preventing the formation of byproducts from over-reaction. Similarly, taking periodic samples for NMR analysis provides a highly reliable, albeit not continuous, method to check for the consumption of starting material and the appearance of the product's characteristic signals. nih.gov

Techniques for Stereochemical Assignment and Enantiomeric Purity Determination

The topic of stereochemical assignment and enantiomeric purity is not applicable to this compound itself, as the molecule is achiral. It possesses a plane of symmetry that bisects the double bond and the oxygen atom, meaning it cannot exist as enantiomers.

However, these analytical techniques are crucial for related chiral dihydropyranone derivatives, which are important targets in asymmetric synthesis. nih.gov If a substituent were introduced at the 5- or 6-position of the pyranone ring, a stereocenter would be created, and the resulting molecule would be chiral. The enantioselective synthesis of such chiral dihydropyranones is an active area of research. nih.gov

For these chiral analogues, the determination of enantiomeric purity (typically expressed as enantiomeric excess, or % ee) is critical. The primary techniques used are:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. This results in two separate peaks on the chromatogram, and the ratio of their areas is used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a column with a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral auxiliary, such as a chiral lanthanide shift reagent, to a sample of enantiomers can induce different chemical shifts for corresponding protons in the two enantiomers. This allows for the integration of the now-separated signals in the ¹H NMR spectrum to determine the enantiomeric ratio.

The absolute stereochemistry of a single enantiomer is typically determined by single-crystal X-ray crystallography or by correlation to a compound of known configuration.

Environmental Impact and Sustainability Considerations of Brominated Organic Compounds

Environmental Persistence and Degradation Pathways of Organobromine Compounds

Organobromine compounds, both natural and anthropogenic, are subject to various degradation processes in the environment. While many are synthetically produced, a significant number, over 1,600 as of early 1999, are produced naturally by marine organisms, plants, fungi, and bacteria. researchgate.net The persistence of any given organobromine compound is highly variable and depends on its chemical structure and environmental conditions.

Natural processes are constantly occurring in oceans, the atmosphere, and soil that lead to the formation of brominated compounds. researchgate.net Conversely, many chemicals released into the environment pose minimal hazard due to their limited lifespan. up.pt Degradation can occur through biotic (biological) and abiotic (non-biological) pathways. up.pt

Biotic Degradation: Microorganisms such as bacteria, archaea, and fungi are the primary agents of biodegradation, breaking down organic chemicals to use them for growth. up.pt However, the efficiency of microbial degradation of anthropogenic compounds can be limited because microbes have had relatively little time to evolve the necessary metabolic pathways. nih.govnih.gov The structure of the compound and the environmental conditions heavily influence the rate of biodegradation. nih.gov

Abiotic Degradation: These processes, while often slower than biodegradation, can also contribute to the breakdown of chemical contaminants. up.pt

Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Ecosystems

A significant concern with some organobromine compounds is their potential to bioaccumulate in organisms and undergo trophic transfer, or biomagnification, through food webs.

Bioaccumulation is the uptake of a contaminant by an organism, which can occur from the surrounding environment (bioconcentration) or through the consumption of contaminated food. researchgate.net

Trophic transfer is the movement of contaminants from one trophic level to the next (e.g., from prey to predator). researchgate.net When the concentration of a substance increases at successively higher levels in a food chain, it is known as biomagnification. researchgate.net

The potential for a chemical to bioaccumulate is often related to its lipophilicity (its tendency to dissolve in fats and oils). researchgate.net Compounds with high lipophilicity are more likely to be stored in the fatty tissues of organisms and passed up the food chain. researchgate.netnih.gov

Studies have shown that certain brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), can bioaccumulate and biomagnify in both aquatic and terrestrial ecosystems. researchgate.netleeder-analytical.com These compounds have been detected in a wide range of wildlife, including fish and birds, as well as in human tissues. researchgate.netleeder-analytical.comnih.gov The concentrations of some BFRs have been found to be increasing in the environment. researchgate.net

However, not all organobromine compounds biomagnify. The potential for biomagnification is highly variable and depends on the specific compound and the characteristics of the food web. nih.gov For example, some studies have shown that certain explosives and their byproducts have a low potential to accumulate in plants, fish, and invertebrates. researchgate.net

| Compound Type | Bioaccumulation Potential | Trophic Transfer Potential | Key Factors |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | High | High (Biomagnification) | Lipophilicity, Persistence |

| Hexabromocyclododecane (HBCD) | High | High (Biomagnification) | Lipophilicity, Persistence |

| Tetrabromobisphenol A (TBBPA) | Moderate | Variable | Metabolism in organisms |

| Bromacil | Low to Moderate | Low | Relatively higher water solubility |

Toxicological Profiles and Ecological Effects of Brominated Pollutants

The toxicological effects of brominated compounds are a significant area of research. Concerns have been raised about the potential for some of these substances to cause adverse health effects in both wildlife and humans. vliz.benih.gov

Certain BFRs, including PBDEs and hexabromocyclododecane (HBCD), have been shown to have endocrine-disrupting properties, meaning they can interfere with the body's hormonal systems. researchgate.netnih.gov Studies in animals have linked exposure to these compounds with thyroid disorders, neurodevelopmental issues, and reproductive problems. nih.gov While the effects on humans are still being studied, the widespread detection of these compounds in human tissues is a cause for concern. leeder-analytical.comnih.gov

The combustion of materials containing brominated flame retardants can also lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). vliz.be

The ecological effects of brominated pollutants can be far-reaching. The contamination of aquatic and terrestrial ecosystems can impact the health and reproduction of wildlife, potentially leading to population declines. researchgate.net

Regulatory Frameworks and International Agreements Governing Brominated Compounds (e.g., Montreal Protocol, Stockholm Convention)

In response to the environmental and health concerns associated with certain brominated compounds, a number of international agreements and regulations have been put in place.

The Montreal Protocol on Substances that Deplete the Ozone Layer: While primarily focused on ozone-depleting substances like chlorofluorocarbons (CFCs), the protocol also includes some brominated compounds, such as halons, which were used as fire suppressants.

The Stockholm Convention on Persistent Organic Pollutants (POPs): This is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. leeder-analytical.com Several BFRs, including certain PBDEs and HBCD, have been listed under the Stockholm Convention for elimination or restriction. leeder-analytical.com

In addition to these international agreements, many countries and regions have implemented their own regulations. For example, the European Union has restricted the use of several BFRs in electronic equipment and other products. europa.eubsef.com The U.S. Environmental Protection Agency (EPA) has also taken action to regulate certain brominated compounds. epa.gov

| Agreement/Regulation | Governing Body | Key Brominated Compounds Covered | Action |

|---|---|---|---|

| Stockholm Convention | United Nations | PBDEs, HBCD | Elimination or Restriction |

| Montreal Protocol | United Nations | Halons | Phase-out of production |

| EU RoHS Directive | European Union | PBBs, PBDEs | Restriction in electronic equipment |

| EU POPs Regulation | European Union | PBDEs, HBCD | Restrictions on manufacturing, placing on the market and use |

Development of Greener Synthetic Pathways and Safer Alternatives for Brominated Intermediates

The increasing regulation of certain brominated compounds has driven research and development into greener synthetic pathways and safer alternatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. digitellinc.com

Efforts are being made to develop new flame retardants that are less persistent, less bioaccumulative, and less toxic than their predecessors. leeder-analytical.com This includes the development of non-halogenated flame retardants and the use of alternative chemical approaches.

In the broader field of chemical synthesis, there is a move towards developing more sustainable methods. This includes the use of renewable feedstocks, such as plant-derived sugars, to produce chemicals that have traditionally been made from fossil fuels. epa.govepa.gov For example, new bio-based production methods for chemicals like butylene glycol have been developed that reduce greenhouse gas emissions and avoid the use of hazardous materials. epa.gov

The development of novel catalytic systems, such as those using gold catalysts, is also enabling more efficient and selective chemical reactions, which can reduce waste and energy consumption. acs.org These advancements in green chemistry and sustainable technology are crucial for mitigating the environmental impact of chemical production and use. epa.gov

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Reactivity Modes and Novel Transformations

While 3-bromo-5,6-dihydro-2H-pyran-2-one is a known intermediate in the synthesis of other pyranone derivatives, its full reactive potential remains an area ripe for exploration. The compound is typically synthesized via the bromination of 5,6-dihydro-2H-pyran-2-one. orgsyn.org Subsequent reactions often involve base-mediated elimination to form the unsaturated 3-bromo-2H-pyran-2-one or further bromination to yield 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org

Future research could focus on unconventional transformations that leverage the unique electronic properties of the molecule. For instance, N-heterocyclic carbene (NHC) catalysis, which has been used for the selective synthesis of dihydropyranones from related 3-bromoenals, could be investigated. acs.orgmdpi.com Such approaches could allow for controlled annulation reactions with various partners, leading to a diverse range of complex heterocyclic systems that are otherwise difficult to access. The exploration of its reactivity in cycloaddition reactions or as a precursor in tandem reaction sequences could also unveil novel synthetic pathways. nih.gov The dual reactivity of similar pyrone structures suggests that this compound could be a valuable tool for creating complex cyclic compounds.

Table 1: Spectroscopic Data for this compound orgsyn.org

| Spectroscopic Technique | Observed Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ: 2.58 (dt, 2 H, J = 6.1, 4.6), 4.49 (t, 2 H, J = 6.1), 7.30 (t, 1 H, J = 4.6) |

| 13C NMR (62.5 MHz, CDCl3) | δ: 26.5, 66.7, 113.3, 146.2, 159.1 |

| IR (neat) cm−1 | 1733, 1615 |

| Mass spectrum (m/z) (EI, 70 eV) | 177.9 and 176.9 (M+) |

Chemoenzymatic and Biocatalytic Approaches for Enhanced Selectivity

Modern synthetic chemistry increasingly turns to enzymatic methods to achieve high levels of selectivity under mild conditions. vapourtec.com While specific biocatalytic applications for this compound have not been extensively reported, this remains a promising future direction. Enzymes such as hydrolases, oxidoreductases, and transferases could potentially be employed for highly regio- and stereoselective transformations of the lactone ring or the carbon-bromine bond.

For example, the development of a chemoenzymatic strategy could involve using a lipase (B570770) for enantioselective acylation or hydrolysis to resolve a racemic mixture of the compound. Furthermore, biocatalysis in continuous flow systems is a rapidly advancing field, offering benefits like improved enzyme stability and process control. researchgate.net Future work could involve immobilizing specific enzymes in flow reactors to catalyze reactions on this compound, enabling efficient and sustainable production of chiral building blocks derived from it.

High-Throughput Screening and Combinatorial Chemistry for New Bioactivities

The pyranone scaffold is a core component of numerous natural products and biologically active compounds. researchgate.netmdpi.com Derivatives of 5,6-dihydro-2H-pyran-2-one have demonstrated antiproliferative activity against cancer cell lines. nih.gov Given its status as a reactive intermediate, this compound is an excellent candidate for inclusion in combinatorial chemistry and high-throughput screening (HTS) campaigns.

Future research efforts could utilize the bromine atom as a handle for diversification. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of substituents could be introduced at the 3-position. This would allow for the rapid generation of a library of novel dihydropyranone derivatives. nih.gov These libraries could then be screened against various biological targets, such as enzymes and receptors, to identify new lead compounds for drug discovery. researchgate.net This approach efficiently explores chemical space to uncover new structure-activity relationships. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound is typically performed in batch processes. orgsyn.org Adapting this synthesis to a continuous flow platform could offer significant advantages in terms of safety, scalability, and process control. nih.gov Bromination reactions, which are often highly exothermic, can be managed more effectively in the small-volume, high-surface-area environment of a flow reactor.

A future integrated system could involve the continuous flow synthesis of the target compound from 5,6-dihydro-2H-pyran-2-one, followed by in-line purification and subsequent telescoped reactions to generate derivatives. nih.gov Coupling flow reactors with automated control systems and real-time analytical techniques (e.g., IR, NMR) would enable process optimization and tight quality control. vapourtec.comresearchgate.net Such automated platforms accelerate the synthesis of analogues for screening and development, bridging the gap between laboratory-scale synthesis and industrial production. researchgate.net

Table 2: Example Batch Synthesis of this compound orgsyn.org

| Parameter | Details |

|---|---|

| Starting Material | 5,6-dihydro-2H-pyran-2-one |

| Reagents | Bromine in methylene (B1212753) chloride, followed by triethylamine (B128534) |

| Key Transformation | Bromination followed by dehydrobromination |

| Reported Yield | 89% |

| Product Purity | Sufficiently pure for subsequent steps; can be further purified by distillation. |

Emerging Applications in Catalysis and Medicinal Chemistry beyond Current Scope

The future applications for this compound and its derivatives are expansive, particularly in catalysis and medicinal chemistry. researchgate.net While many pyranones are known for their biological activity, the specific potential of derivatives from this halogenated precursor is underexplored. researchgate.netnih.gov

In catalysis, the compound could serve as a precursor to novel chiral ligands. By replacing the bromine atom with a phosphine (B1218219) or other coordinating group, new bidentate or monodentate ligands could be synthesized. The stereocenters on the dihydropyran ring could impart chirality, making these ligands potentially useful in asymmetric catalysis.

In medicinal chemistry, the focus could extend beyond antiproliferative agents. nih.gov The pyranone ring is a versatile scaffold that could be functionalized to target a wide range of diseases. nih.gov For example, derivatives could be designed as enzyme inhibitors, modulators of protein-protein interactions, or as novel antibiotics. The bromine atom provides a convenient point for modification to optimize pharmacological properties, such as potency, selectivity, and metabolic stability, in the pursuit of new therapeutic agents. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-bromo-5,6-dihydro-2H-pyran-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of the parent compound 5,6-dihydro-2H-pyran-2-one. A copper-catalyzed asymmetric conjugate addition (ACA) using Grignard reagents under controlled conditions (e.g., reversed-JosiPhosL6/CuBr·SMe2 catalysts) achieves enantioselectivity and high yields . Continuous flow reactors and reduced-pressure distillation are recommended for purification to minimize degradation . Key parameters include temperature (20–40°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalyst loading (5–10 mol%) .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR/HRMS: Assign stereochemistry using - and -NMR coupling constants (e.g., -values for vicinal protons) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- X-ray crystallography: Single-crystal diffraction of brominated derivatives (e.g., bromobenzoate analogs) unambiguously determines absolute configurations, as demonstrated for related α-pyrone derivatives .

- ECD spectroscopy: Electronic circular dichroism (ECD) with positive Cotton effects at 265 nm confirms R/S configurations in chiral centers .

Q. What environmental factors affect the stability of this compound during storage and experimentation?

Methodological Answer: The compound is sensitive to:

- pH: Degrades rapidly in alkaline conditions (pH > 8) due to lactone ring opening.

- Temperature: Store at 2–8°C in sealed, amber vials to prevent thermal decomposition .

- Oxidizing agents: Reacts exothermically with peroxides; store separately from oxidizing materials .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence nucleophilic substitution reactivity in α,β-unsaturated carbonyl systems?

Methodological Answer: The electron-withdrawing bromine enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael additions). Kinetic studies using -labeled substrates reveal regioselectivity: nucleophiles preferentially attack C-4 over C-6 due to resonance stabilization of the intermediate enolate . Computational DFT analyses (e.g., Fukui indices) further predict reactivity hotspots .

Q. What in vitro models are suitable for evaluating the antiproliferative activity of this compound derivatives?

Methodological Answer:

- Cell lines: HL-60 (leukemia), HeLa (cervical cancer), and Sf9 (insect cells) are standard for cytotoxicity assays. IC values ≤1.4 μM (e.g., for 2′-dehydroxy derivatives) indicate potent activity .

- Mechanistic assays: Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3 activation) confirm programmed cell death pathways .

- SAR studies: Modifying the 6-alkyl chain length (e.g., phenylhexyl vs. pentyl groups) optimizes bioactivity, with logP values ≤3.0 enhancing membrane permeability .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug discovery?

Methodological Answer:

- Chelation-controlled Mukaiyama aldol reaction: Chiral benzyl-protected aldehydes induce diastereoselectivity (>90% de) in key intermediates .

- Yamaguchi lactonization: Converts δ-hydroxy-α,β-unsaturated acids to lactones with >95% enantiomeric excess (ee) under mild conditions .

- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.